molecular formula C19H25N3O4S B2487499 3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1448133-26-3

3-(3-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2487499
CAS RN: 1448133-26-3
M. Wt: 391.49
InChI Key: YGIPIHZRXWLCJZ-UHFFFAOYSA-N
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Description

The compound belongs to the class of quinazolin-4(3H)-ones, a diverse and significant category of compounds with various synthetic approaches and applications in medicinal chemistry. Its structure is characterized by the presence of tert-butylsulfonyl and pyrrolidinyl groups, enhancing its chemical and physical properties.

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones can be achieved through various methods. A notable method involves tert-butyl hydroperoxide/K3PO4-promoted oxidative cyclization of isatins and amidine hydrochlorides at room temperature, which can facilitate the synthesis of functionalized quinazolin-4(3H)-ones from commercially available substrates (Fengcheng Jia et al., 2016). Another method includes regioselective sulfonylation and migration processes, enhancing the diversity of quinazolin-4(3H)-one derivatives (Matthias D. Mertens et al., 2013).

Molecular Structure Analysis

Quinazolin-4(3H)-ones exhibit diverse molecular conformations and supramolecular aggregations depending on their substitutions. Studies on fused pyrazoles related to quinazolinones show varying molecular conformations and crystal packing, providing insights into their structural characteristics (J. N. Low et al., 2004).

Chemical Reactions and Properties

Quinazolin-4(3H)-ones engage in various chemical reactions, such as InCl3-catalyzed synthesis for producing 2-aryl derivatives, showcasing their versatility in chemical modifications and potential in medicinal chemistry (Naveen Mulakayala et al., 2012). They also undergo transformations such as solid-phase synthesis and annulation reactions, leading to diverse derivatives with unique structures (J. Pospíšilová et al., 2018).

Scientific Research Applications

Regioselective Sulfonylation and N- to O-Sulfonyl Migration

Research on quinazolin-4(3H)-ones, such as the compound , has revealed insights into regioselective sulfonylation and N- to O-sulfonyl migration. These processes have been studied in the context of synthesizing sulfonylated quinazolin-4(3H)-ones and thienopyrimidin-4(3H)-ones, providing a pathway to access N-sulfonylated regioisomers. An unexpected intramolecular sulfonyl migration offers potential for novel synthetic routes and mechanisms in organic chemistry Mertens et al., 2013.

Antitumor Activity Evaluation

Quinazolin-4(3H)-one derivatives have been evaluated for their antitumor activities. For example, compounds containing quinazolin-4(3H)-one moiety have been synthesized and tested against various cancer cell lines, showing potential as PI3K inhibitors and anticancer agents. This highlights the compound's relevance in medicinal chemistry for developing new therapeutic agents Zhang et al., 2015.

Aerobic Epoxidation and Hydroxylation

The aerobic epoxidation and hydroxylation of pyrrolo[2,1-b]quinazoline under ambient conditions have been explored, providing valuable information on the reactivity and functionalization of quinazoline derivatives. This research contributes to the understanding of oxygenation reactions and the development of green chemistry processes Hawkins et al., 2010.

properties

IUPAC Name

3-[3-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-19(2,3)27(25,26)14-8-10-21(12-14)17(23)9-11-22-13-20-16-7-5-4-6-15(16)18(22)24/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIPIHZRXWLCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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